8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a spirocyclic framework with a sulfonyl group attached to a bromofluorophenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfonyl group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A related compound with a similar spirocyclic framework but different substituents.
Difluoroalkylated 2-azaspiro[4.5]decane: Another spirocyclic compound with difluoroalkyl groups, synthesized via copper-catalyzed difluoroalkylation.
Uniqueness
8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to the presence of the bromofluorophenyl sulfonyl group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
8-(4-bromo-2-fluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO4S/c14-10-1-2-12(11(15)9-10)21(17,18)16-5-3-13(4-6-16)19-7-8-20-13/h1-2,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWDLHDVCHDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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